1,2,3-Triphenylnaphthalene

OLED Electroluminescence Deep-Blue Emitter

Sourcing Note: This compound's 1,2,3-substitution uniquely governs its ACQ/AIE photophysics and non-doped OLED EQE (~5.78%). This specific isomer is not interchangeable with 1,2,4-analogs. Synthesized via Rh-catalyzed cyclodimerization. Procure high-purity material for optoelectronic R&D and SAR studies.

Molecular Formula C28H20
Molecular Weight 356.5 g/mol
CAS No. 1942-39-8
Cat. No. B154239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Triphenylnaphthalene
CAS1942-39-8
Synonyms1,2,3-triphenylnaphthalene
Molecular FormulaC28H20
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H20/c1-4-12-21(13-5-1)26-20-24-18-10-11-19-25(24)27(22-14-6-2-7-15-22)28(26)23-16-8-3-9-17-23/h1-20H
InChIKeyNVAZDJPCSPGJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Triphenylnaphthalene (CAS 1942-39-8) Chemical Identity and Core Properties for Procurement


1,2,3-Triphenylnaphthalene (C28H20, MW 356.47 g/mol) is a polyphenyl-substituted naphthalene derivative featuring a naphthalene core substituted with three phenyl rings at the 1-, 2-, and 3-positions . This compound belongs to the class of extended π-conjugated polycyclic aromatic hydrocarbons (PAHs) and serves as a versatile molecular scaffold for constructing deep-blue fluorophores and advanced optoelectronic materials [1]. Its calculated physicochemical profile includes a density of 1.116 g/cm³, boiling point of 443.1°C at 760 mmHg, flash point of 220.8°C, and refractive index of 1.659 . The compound is commercially available from multiple suppliers with typical purity specifications of ≥95% .

Why 1,2,3-Triphenylnaphthalene Cannot Be Casually Replaced with Positional Isomers or Higher Phenylated Analogs


The position and number of phenyl substituents on the naphthalene core critically dictate both photophysical behavior and synthetic accessibility. A change in substitution position—for instance from 1,2,3- to 1,2,4-triphenylnaphthalene—alters the molecular geometry, π-conjugation pathway, and consequently the luminescence properties, including the propensity for aggregation-caused quenching (ACQ) versus aggregation-induced emission (AIE) [1]. Furthermore, the specific substitution pattern determines the viable synthetic routes: 1,2,3-triphenylnaphthalene is accessible via rhodium-catalyzed cyclodimerization of diphenylacetylene, a method that does not directly translate to the synthesis of the 1,2,4-isomer or the fully substituted 1,2,3,4-tetraphenylnaphthalene, which require entirely different catalytic systems (e.g., Pd-catalyzed C-P bond cleavage or Diels-Alder cycloaddition) and afford different yields [2][3]. Therefore, substituting 1,2,3-triphenylnaphthalene with a positional isomer or a higher phenylated analog without re-optimizing the synthetic and purification protocols will yield a different material with divergent optical, electronic, and device performance characteristics.

Quantitative Comparative Evidence: 1,2,3-Triphenylnaphthalene vs. Closest Analogs


External Quantum Efficiency (EQE) in Nondoped OLED Devices

OLED devices fabricated using 1,2,3-triphenylnaphthalene (TPN)-based fluorophores as the emitting layer demonstrate an external quantum efficiency (EQE) of up to 5.78% in a nondoped configuration . This value represents a benchmark for deep-blue fluorescent emitters that do not rely on heavy-metal dopants or thermally activated delayed fluorescence (TADF) mechanisms. In comparison, 1,2,3,4-tetraphenylnaphthalene (TNa)-based deep-blue OLEDs typically exhibit EQE values in the range of 2–4% under similar nondoped conditions, reflecting the impact of the additional phenyl ring on charge balance and exciton confinement [1].

OLED Electroluminescence Deep-Blue Emitter

Synthetic Accessibility and Reaction Yield

1,2,3-Triphenylnaphthalene can be synthesized via Rh-catalyzed cyclodimerization of diphenylacetylene using Wilkinson's catalyst in the presence of PhMgBr and AgF₂, affording yields in the range of 20–60% depending on the specific reaction conditions [1][2]. In contrast, the synthesis of the fully substituted analog 1,2,3,4-tetraphenylnaphthalene typically proceeds via Pd-catalyzed reaction of triphenylphosphine with diphenylacetylene, requiring C-P bond cleavage and affording yields around 62% [3]. While the tetraphenyl derivative offers a higher reported yield, the TPN synthesis proceeds under milder conditions without the need for pre-functionalized phosphine substrates, offering a more direct route to the trisubstituted scaffold.

Organic Synthesis Catalysis Naphthalene Derivatives

Regioselective Access to 1,2,3-Substitution Pattern

The RhCl(PPh₃)₃-catalyzed cyclodimerization of diphenylacetylene in refluxing 1-pentanol with HCl and azobenzene provides exclusive regioselective access to the 1,2,3-trisubstituted naphthalene framework [1]. This methodology does not yield the 1,2,4-isomer, as the reaction proceeds through a specific C-C coupling and C-H activation pathway that directs substitution to the 1,2,3-positions. In contrast, the synthesis of 1,2,4-triphenylnaphthalene typically requires a Diels-Alder reaction of benzyne with a suitable cyclopentadienone derivative, a completely distinct synthetic strategy [2]. The regiospecificity of the Rh-catalyzed route ensures that purchasers receive the precise isomer required for structure-property relationship studies without contamination by positional isomers.

Regioselective Synthesis Cyclodimerization Arylalkynes

Bipolar Carrier Transport Properties

1,2,3-Triphenylnaphthalene-based materials exhibit favorable bipolar carrier transport properties, enabling balanced hole and electron mobility within the emissive layer of OLED devices . This is in contrast to many naphthalene-based emitters that are predominantly hole-transporting (p-type) and require additional electron-transporting layers or dopants to achieve balanced charge injection. The bipolar nature of TPN derivatives reduces the reliance on complex multilayer device architectures and simplifies the optimization of charge balance. While direct comparative mobility data for 1,2,4-triphenylnaphthalene are not available in the open literature, computational studies on phenyl-substituted naphthalenes suggest that the substitution pattern modulates frontier orbital energies and intermolecular packing, which are key determinants of charge transport [1].

Charge Transport OLED Host Material

Physicochemical Profile and Handling Characteristics

1,2,3-Triphenylnaphthalene possesses a calculated boiling point of 443.1°C at 760 mmHg, a flash point of 220.8°C, and a density of 1.116 g/cm³ . Its vapor pressure is estimated at 1.24×10⁻⁷ mmHg at 25°C, indicating very low volatility at ambient conditions [1]. In comparison, the fully substituted analog 1,2,3,4-tetraphenylnaphthalene has a higher molecular weight (432.6 g/mol vs. 356.47 g/mol) and correspondingly lower volatility but may exhibit different solubility and crystallization behavior due to increased steric crowding . The lower molecular weight of TPN facilitates vacuum thermal evaporation—a common processing method for OLED fabrication—while still providing sufficient thermal stability for device operation.

Physicochemical Properties Material Handling Procurement

Recommended Procurement and Application Scenarios for 1,2,3-Triphenylnaphthalene


Development of Nondoped Deep-Blue OLED Emitters

Procure 1,2,3-triphenylnaphthalene as a core building block for synthesizing deep-blue fluorophores intended for nondoped OLED devices. The compound's ability to deliver EQE up to 5.78% in a nondoped architecture makes it suitable for cost-sensitive display and lighting applications where simplified device structures are desired. Use TPN in combination with phenanthroimidazole or similar electron-transporting units to fine-tune emission color and efficiency.

Structure-Property Relationship Studies in Polyphenylnaphthalenes

Utilize 1,2,3-triphenylnaphthalene as a well-defined, isomerically pure reference compound to systematically investigate the effect of phenyl substitution pattern on photophysical properties, including fluorescence quantum yield, ACQ/AIE behavior [1], and charge transport characteristics. The exclusive 1,2,3-substitution pattern [2] ensures that observed effects can be unambiguously attributed to this specific regioisomer, enabling robust SAR analysis and computational model validation.

Synthetic Methodology Development and Catalyst Screening

Employ 1,2,3-triphenylnaphthalene as a target molecule for developing and benchmarking new catalytic systems for alkyne cyclodimerization or C-H activation reactions. The compound's established synthesis via Rh catalysis [3] provides a baseline yield and selectivity against which novel catalysts (e.g., based on earth-abundant metals) can be compared. Its moderate molecular weight and distinct spectroscopic signature facilitate reaction monitoring and product isolation.

Host or Host-Exciton Material for Solution-Processed OLEDs

Explore 1,2,3-triphenylnaphthalene and its derivatives as host materials or bipolar transport layers in solution-processed OLEDs. The compound's favorable bipolar carrier transport properties can help balance charge injection in devices fabricated via spin-coating or inkjet printing. Its lower molecular weight relative to tetraphenyl analogs facilitates solubility in common organic solvents, an advantage for solution-based processing.

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